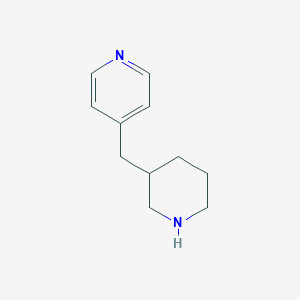

4-(3-Piperidylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h3-4,6-7,11,13H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAWRULAUSLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted Piperidinylmethylpyridines: A Technical Guide for Drug Discovery and Development

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. Among the myriad of heterocyclic compounds, the substituted piperidinylmethylpyridine framework has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of this versatile scaffold, from its synthesis to its pharmacological applications and future potential. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for the rational design and development of next-generation therapeutics.

The Strategic Value of the Piperidinylmethylpyridine Core

The piperidinylmethylpyridine scaffold combines two key pharmacophoric elements: the piperidine ring and the pyridine ring, linked by a methylene bridge. The piperidine moiety, a saturated six-membered heterocycle, is a ubiquitous feature in numerous approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal anchor for interacting with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring can engage in crucial ionic interactions.

The pyridine ring, an aromatic six-membered heterocycle, offers a complementary set of properties. Its aromaticity allows for π-π stacking interactions, while the nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's overall electronic properties. The relative orientation of the piperidine and pyridine rings, dictated by the methylene linker, creates a three-dimensional structure that can be finely tuned to achieve desired biological activity and selectivity.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of substituted piperidinylmethylpyridines can be approached through several convergent strategies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the nucleophilic substitution of a halomethylpyridine with a substituted piperidine.

General Synthetic Workflow

A plausible and robust synthetic route is outlined below. This multi-step process allows for the introduction of diversity at both the piperidine and pyridine rings.

Caption: General synthetic workflow for substituted piperidinylmethylpyridines.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol details the synthesis of a model substituted piperidinylmethylpyridine, illustrating the practical application of the general workflow.

Step 1: Halogenation of the Pyridine Methyl Group

-

To a solution of the desired substituted 2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude bromomethylpyridine derivative, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with a Substituted Piperidine

-

Dissolve the crude bromomethylpyridine (1.0 eq) and the desired substituted piperidine (1.2 eq) in an aprotic polar solvent such as acetonitrile.

-

Add a non-nucleophilic base, for instance, potassium carbonate (2.0 eq), to scavenge the HBr generated during the reaction.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the target substituted piperidinylmethylpyridine.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of substituted piperidinylmethylpyridines can be significantly modulated by the nature and position of substituents on both the piperidine and pyridine rings. Understanding these structure-activity relationships is crucial for optimizing lead compounds.

Substitutions on the Piperidine Ring

The piperidine ring offers multiple positions for substitution, with the 4-position being a common site for modification.

| Substitution at 4-Position | General Effect on Activity | Rationale |

| Small alkyl or aryl groups | Can enhance binding affinity through hydrophobic interactions. | Fills hydrophobic pockets in the target protein. |

| Polar groups (e.g., -OH, -NH2) | May improve solubility and introduce hydrogen bonding interactions. | Can lead to better pharmacokinetic profiles and additional binding interactions. |

| Bulky substituents | Can either increase or decrease activity depending on the target's steric tolerance. | May provide selectivity for specific receptor subtypes. |

A study on piperidinylpyrrolopyridines as H1 antagonists found that the nature of the acid chain attached to the piperidine was a key determinant of in vivo duration of action and sedative properties.[3]

Substitutions on the Pyridine Ring

Modifications to the pyridine ring primarily influence the electronic properties and steric profile of the molecule.

| Substitution on Pyridine Ring | General Effect on Activity | Rationale |

| Electron-donating groups (e.g., -OCH3, -CH3) | Can increase the basicity of the pyridine nitrogen. | May enhance interactions with acidic residues in the binding site. |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Can decrease the basicity and introduce halogen bonding potential. | May alter the metabolic stability and binding mode. |

| Fused ring systems | Can significantly alter the overall shape and lipophilicity. | May lead to novel interactions with the target and improved potency. |

For instance, in a series of isothiazolo[4,3-b]pyridines, a wide variety of substituents on the aryl ring at position 6 were well-tolerated for PIKfyve inhibition.[4] A review on pyridine derivatives highlighted that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced antiproliferative activity, while halogen atoms or bulky groups tended to decrease it.[5]

Pharmacological Landscape and Therapeutic Targets

Substituted piperidinylmethylpyridines have been investigated for a range of therapeutic applications, reflecting the versatility of this scaffold.

Antipsychotic Activity

Several diarylmethylene-piperidine derivatives have been evaluated as atypical antipsychotics.[6] Their mechanism of action often involves a potent antagonism of the 5-HT2A serotonin receptor and a weaker antagonism of the D2 dopamine receptor.[6] This receptor binding profile is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to traditional neuroleptics. A study on benzoxazole-piperidine derivatives identified compounds with high affinities for D2, 5-HT1A, and 5-HT2A receptors, showing promise as multi-target antipsychotics.[7]

Caption: Mechanism of action for atypical antipsychotic piperidinylmethylpyridines.

Analgesic Properties

The piperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl.[8] By analogy, substituted piperidinylmethylpyridines have been explored for their analgesic potential. A study on 4,4-disubstituted piperidines, congeners of fentanyl, revealed that many are potent narcotic agonists with varying durations of action.[8]

Other Therapeutic Areas

The versatility of the piperidinylmethylpyridine scaffold extends to other therapeutic areas, including:

-

Antihistamines: As demonstrated by piperidinylpyrrolopyridine derivatives acting as potent and selective H1 antagonists.[3]

-

Antiviral and Antitumoral Agents: Isothiazolo[4,3-b]pyridines have shown dual inhibition of PIKfyve and PIP4K2C, leading to broad-spectrum antiviral and antitumoral activity.[4]

-

Urease Inhibitors: Pyridylpiperazine hybrids have been synthesized and evaluated as potent urease inhibitors for the potential treatment of Helicobacter pylori infections.[9]

Advanced Drug Design Strategies: The Role of Bioisosterism

In the optimization of a lead compound, it is often necessary to fine-tune its physicochemical and pharmacokinetic properties without compromising its biological activity. Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting a molecular fragment with another that has similar steric and electronic properties.[10][11]

For the substituted piperidinylmethylpyridine scaffold, bioisosteric replacements can be envisioned for both the piperidine and pyridine rings.

Caption: Bioisosteric replacement strategies for the piperidinylmethylpyridine scaffold.

For example, replacing the piperidine ring with a morpholine ring can improve aqueous solubility and metabolic stability.[12] Similarly, the pyridine ring can be replaced with other aromatic or heteroaromatic systems to modulate electronic properties and explore new interactions with the target. The application of computational tools can aid in the rational selection of bioisosteres to optimize multiple properties simultaneously.[13]

Conclusion and Future Directions

The substituted piperidinylmethylpyridine scaffold represents a rich and underexplored area for the discovery of novel therapeutics. Its synthetic tractability, coupled with the ability to fine-tune its properties through substitution, makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future research in this area will likely focus on:

-

The development of novel and more efficient synthetic methodologies to access a wider diversity of substituted analogs.

-

The use of structure-based drug design and computational modeling to guide the rational design of more potent and selective inhibitors for specific targets.

-

A deeper exploration of the therapeutic potential of this scaffold in areas beyond the central nervous system, such as oncology and infectious diseases.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can unlock the full potential of substituted piperidinylmethylpyridines in the quest for new and improved medicines.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation of a diarylmethylene-piperidine derivative: a new potent atypical antipsychotic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Enduring Legacy of the Six-Membered Ring: A Technical Guide to the Discovery and Evolution of Pyridine and Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine and piperidine rings represent two of the most fundamental and pervasive heterocyclic scaffolds in the landscape of organic chemistry and drug discovery. This in-depth technical guide provides a comprehensive exploration of their journey from initial discovery in the 19th century to their central role in modern medicinal chemistry. We will traverse the historical milestones of their isolation and synthesis, delve into the mechanistic intricacies of seminal name reactions, and illuminate the structure-activity relationships that have led to the development of life-saving pharmaceuticals. This guide is designed to equip researchers and drug development professionals with a thorough understanding of the chemistry, pharmacology, and strategic importance of pyridine and piperidine-containing compounds, fostering a deeper appreciation for their continued relevance and inspiring future innovation.

From the Crucible of 19th-Century Chemistry: The Genesis of Pyridine and Piperidine

The story of pyridine and piperidine begins in an era of burgeoning chemical discovery, where the elucidation of molecular structures from natural sources was a primary scientific endeavor.

Pyridine: An Aromatic Revelation from Coal Tar and Bone Oil

In 1849, the Scottish chemist Thomas Anderson, through the fractional distillation of bone oil and coal tar, isolated a pungent, water-soluble liquid he named "pyridine," derived from the Greek word pyr for fire, alluding to its flammability.[1][2] This discovery was a significant step in the nascent field of heterocyclic chemistry. However, it was not until 1869 that the true nature of its structure was unveiled by Wilhelm Körner and James Dewar, who proposed its aromatic, benzene-like ring structure with one nitrogen atom replacing a methine group.[1] This revelation came shortly after Kekulé's groundbreaking proposal of the benzene ring structure, solidifying the concept of aromaticity in cyclic compounds.

Piperidine: The Pungent Essence of Pepper

Just a few decades prior, in 1819, Hans Christian Ørsted isolated a crystalline compound from black pepper, which he named piperine.[3] Later, in 1850, Thomas Anderson, the discoverer of pyridine, along with Auguste Cahours, independently synthesized piperidine by reacting piperine with nitric acid.[4][5] They correctly identified it as the saturated, non-aromatic counterpart to pyridine, a six-membered ring containing a secondary amine. This early work not only established the chemical relationship between these two foundational heterocycles but also highlighted the rich chemical diversity present in the natural world.

The Art of the Ring: Foundational and Modern Synthetic Strategies

The journey from discovery to widespread application was paved by the development of robust and versatile synthetic methods for constructing and functionalizing the pyridine and piperidine rings.

Crafting the Pyridine Ring: Classical Name Reactions and Their Mechanistic Underpinnings

The demand for pyridine and its derivatives spurred the ingenuity of organic chemists, leading to the development of several eponymous reactions that remain cornerstones of heterocyclic synthesis.

Developed by Arthur Hantzsch, this multi-component reaction is a powerful method for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][3] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2]

-

Causality in Experimental Choices: The Hantzsch synthesis is favored for its convergence and ability to construct highly substituted pyridines in a single step. The choice of β-ketoester and aldehyde allows for the introduction of diverse substituents at the 2, 3, 5, and 6 positions of the pyridine ring. The initial product, a 1,4-dihydropyridine, is often stable and can be isolated, or oxidized in situ to the aromatic pyridine. The driving force for this oxidation is the formation of the stable aromatic ring.[2] Modern modifications often employ milder oxidizing agents and reaction conditions, including microwave irradiation, to improve yields and reduce reaction times.[2][6]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis [7]

-

Materials:

-

Aldehyde (e.g., benzaldehyde): 1 equivalent

-

β-ketoester (e.g., ethyl acetoacetate): 2 equivalents

-

Ammonia source (e.g., ammonium acetate): 1 equivalent

-

Solvent (e.g., ethanol)

-

Oxidizing agent (e.g., nitric acid, ferric chloride) (for subsequent aromatization)

-

-

Procedure:

-

Dissolve the aldehyde and β-ketoester in ethanol in a round-bottom flask.

-

Add the ammonium acetate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration.

-

To obtain the pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent until the aromatization is complete.

-

The final pyridine product is then isolated and purified by crystallization or column chromatography.

-

Caption: Workflow of the Hantzsch Pyridine Synthesis.

For the industrial-scale production of pyridine itself, the Chichibabin synthesis, developed by Aleksei Chichibabin, became a pivotal process.[8] This method involves the gas-phase condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia over a heterogeneous catalyst at elevated temperatures.[7][9] A common example is the reaction of acetaldehyde and formaldehyde with ammonia.[10]

-

Causality in Experimental Choices: The Chichibabin synthesis is a testament to the power of catalysis in enabling large-scale chemical production from simple, inexpensive starting materials. The choice of a solid-acid catalyst (e.g., silica-alumina) is crucial for promoting the necessary condensation and cyclization reactions while withstanding the high temperatures required. This method's efficiency and cost-effectiveness made pyridine widely available for various applications.

Experimental Protocol: Chichibabin Amination Reaction [11]

-

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., toluene, xylene)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend sodium amide in the inert solvent under a nitrogen atmosphere.

-

Heat the suspension to reflux.

-

Slowly add pyridine to the refluxing mixture. The reaction is often exothermic.

-

Continue refluxing for several hours. The reaction mixture typically develops a deep color.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ether, dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting 2-aminopyridine by distillation or recrystallization.

-

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines.[12][13] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[12]

-

Causality in Experimental Choices: This method offers a high degree of control over the substitution pattern of the resulting pyridine. The three components—the pyridinium salt, the α,β-unsaturated carbonyl compound, and the nitrogen source—can be varied to introduce a wide range of functional groups. The reaction proceeds under relatively mild conditions and often gives high yields.[12]

Experimental Protocol: Kröhnke Pyridine Synthesis [4]

-

Materials:

-

α-Pyridinium methyl ketone salt (e.g., prepared from acetophenone and iodine in pyridine)

-

α,β-Unsaturated carbonyl compound (e.g., chalcone)

-

Ammonium acetate

-

Solvent (e.g., glacial acetic acid)

-

-

Procedure:

-

Dissolve the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and a molar excess of ammonium acetate in glacial acetic acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.

-

Saturating the Ring: The Synthesis of Piperidines

The most direct route to the piperidine scaffold is through the reduction of the corresponding pyridine. However, the aromaticity of the pyridine ring presents a significant energetic barrier, necessitating potent reduction methods.

Catalytic hydrogenation is the most common and industrially scalable method for the synthesis of piperidines.[14] This process typically involves the use of a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a high pressure of hydrogen gas.[14][15]

-

Causality in Experimental Choices: The choice of catalyst and reaction conditions is critical for achieving efficient and selective hydrogenation. Platinum-based catalysts are often highly active but can sometimes lead to over-reduction or side reactions. Palladium catalysts are also widely used and can be more selective.[14] The addition of an acid to the reaction mixture can facilitate the reduction by protonating the pyridine nitrogen, making the ring more susceptible to hydrogenation. The use of high pressure is necessary to overcome the aromatic stabilization energy of the pyridine ring.

Experimental Protocol: Catalytic Hydrogenation of Pyridine to Piperidine [14]

-

Materials:

-

Pyridine

-

Catalyst (e.g., 5% Platinum on carbon, PtO₂)

-

Solvent (e.g., acetic acid, ethanol)

-

High-pressure reactor (autoclave)

-

Hydrogen gas source

-

-

Procedure:

-

Charge the high-pressure reactor with pyridine, the solvent, and the catalyst.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[16]

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time (typically several hours).

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting piperidine by distillation.

-

Caption: General workflow for the catalytic hydrogenation of pyridine.

While catalytic hydrogenation remains a dominant method, modern organic synthesis has introduced a plethora of new strategies for constructing the piperidine ring with high levels of stereocontrol. These include:

-

Aza-Diels-Alder Reactions: Cycloaddition reactions between imines and dienes provide a powerful route to tetrahydropyridines, which can be subsequently reduced to piperidines. The use of chiral catalysts allows for the enantioselective synthesis of highly functionalized piperidines.

-

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of piperidines from acyclic diene precursors.

-

Reductive Amination of Dicarbonyl Compounds: The intramolecular reductive amination of 1,5-dicarbonyl compounds is a classical yet effective method for piperidine synthesis.

Nature's Arsenal and the Chemist's Creation: Pyridine and Piperidine in Biologically Active Molecules

The pyridine and piperidine scaffolds are not merely chemical curiosities; they are integral components of a vast array of biologically active molecules, from potent plant alkaloids to blockbuster pharmaceuticals.

The Alkaloids: Nature's Blueprint for Bioactivity

Plants have long been a rich source of complex molecules with profound physiological effects. Many of these alkaloids feature pyridine or piperidine rings at their core.

| Alkaloid | Natural Source | Core Structure | Biological Activity/Significance |

| Nicotine | Nicotiana tabacum (Tobacco) | Pyridine-Pyrrolidine | Agonist of nicotinic acetylcholine receptors (nAChRs); stimulant; highly addictive. |

| Anabasine | Nicotiana glauca (Tree Tobacco) | Pyridine-Piperidine | Structural isomer of nicotine with similar nAChR agonist activity.[11] |

| Lobeline | Lobelia inflata (Indian Tobacco) | Piperidine | Modulator of nAChRs and vesicular monoamine transporter 2 (VMAT2); investigated for smoking cessation and treatment of substance abuse.[12] |

| Coniine | Conium maculatum (Poison Hemlock) | Piperidine | Potent neurotoxin; antagonist of nAChRs. |

| Arecoline | Areca catechu (Areca Nut) | Piperidine | Agonist of muscarinic acetylcholine receptors; stimulant. |

| Piperine | Piper nigrum (Black Pepper) | Piperidine | Responsible for the pungency of black pepper; enhances bioavailability of other compounds.[3] |

The Pharmaceutical Revolution: Pyridine and Piperidine in Modern Drugs

The structural motifs found in nature's alkaloids have served as a powerful inspiration for medicinal chemists. The pyridine and piperidine rings are now ubiquitous in pharmaceuticals, with a significant number of FDA-approved drugs containing these scaffolds.[17][18]

-

The Rationale for Incorporation: The inclusion of a pyridine or piperidine ring in a drug molecule is a strategic decision driven by several factors:

-

Modulation of Physicochemical Properties: The nitrogen atom in these rings can act as a hydrogen bond acceptor, improving solubility and interactions with biological targets. The basicity of the nitrogen can be fine-tuned to optimize absorption and distribution.[19]

-

Scaffolding and Vectorial Orientation: The rigid, planar structure of the pyridine ring and the chair conformation of the piperidine ring provide a well-defined scaffold for orienting functional groups in three-dimensional space to achieve optimal binding to a target protein.

-

Metabolic Stability: The incorporation of a pyridine ring can block sites of metabolism, increasing the half-life of a drug.[20]

-

Bioisosteric Replacement: A pyridine ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with altered electronic and solubility characteristics.

-

Table of Selected FDA-Approved Drugs Containing Pyridine or Piperidine Scaffolds [5][17]

| Drug | Therapeutic Class | Core Structure | Mechanism of Action |

| Fentanyl | Opioid Analgesic | Piperidine | Potent agonist of the μ-opioid receptor. |

| Methylphenidate | CNS Stimulant | Piperidine | Blocks the reuptake of dopamine and norepinephrine. |

| Donepezil | Acetylcholinesterase Inhibitor | Piperidine | Reversibly inhibits the acetylcholinesterase enzyme, increasing acetylcholine levels in the brain. |

| Imatinib | Tyrosine Kinase Inhibitor | Pyridine | Inhibits the Bcr-Abl tyrosine kinase, used in the treatment of chronic myeloid leukemia. |

| Amlodipine | Calcium Channel Blocker | Pyridine (Dihydropyridine) | Inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle. |

| Isoniazid | Antitubercular Agent | Pyridine | Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. |

Mechanisms of Action: A Deeper Dive into Biological Signaling

Understanding the molecular mechanisms by which pyridine and piperidine-containing compounds exert their effects is paramount for rational drug design.

The Opioid System: The Piperidine Core in Pain Management

The piperidine scaffold is central to the structure of many potent opioid analgesics, including meperidine and fentanyl. These drugs exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[21]

Caption: Simplified signaling pathway of the μ-opioid receptor activated by fentanyl.

Activation of the μ-opioid receptor by an agonist like fentanyl leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[21] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[21] The net effect is a reduction in the transmission of pain signals.

The Cholinergic System: Nicotine and the nAChR

Nicotine's powerful effects on the central nervous system are mediated by its interaction with nicotinic acetylcholine receptors (nAChRs).[22] These are ligand-gated ion channels that are widely distributed throughout the brain and periphery.

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor activated by nicotine.

When nicotine binds to the nAChR, it causes a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[23] This influx of positive ions leads to depolarization of the cell membrane, which can trigger an action potential and the release of various neurotransmitters, including dopamine in the brain's reward pathways, which is a key factor in nicotine's addictive properties.[24]

Conclusion and Future Perspectives

The journey of pyridine and piperidine compounds from their discovery in the mid-19th century to their current status as indispensable building blocks in medicinal chemistry is a testament to the power of fundamental chemical research and the intricate relationship between natural products and drug discovery. The classical synthetic methods, while still relevant, are continually being refined and supplemented by modern catalytic and stereoselective techniques, expanding the accessible chemical space for these privileged scaffolds.

For researchers and drug development professionals, a deep understanding of the history, synthesis, and pharmacology of pyridine and piperidine derivatives is not merely an academic exercise. It is a vital tool for the rational design of new therapeutics. The insights gained from the structure-activity relationships of naturally occurring alkaloids continue to inform the development of novel drugs with improved efficacy and safety profiles. As we move forward, the challenge will be to leverage our ever-expanding synthetic toolkit to create the next generation of pyridine and piperidine-containing drugs that address unmet medical needs, from neurodegenerative diseases to emerging infectious threats. The enduring legacy of these simple six-membered rings is a powerful reminder that even the most fundamental chemical structures can hold the key to profound biological discoveries and life-changing medicines.

References

- Molecule of the Month: Pyridine. (2025, July). University of Bristol.

-

Hantzsch Pyridine Synthesis. Wikipedia. [Link]

-

Isolation and Extraction of Piperine from Black Pepper. (2018). Mitrask. [Link]

-

Hantzsch Dihydropyridine synthesis. YouTube. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

Synthesis of Pyridine. YouTube. [Link]

-

Anabasine. Wikipedia. [Link]

-

An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). PLoS ONE. [Link]

-

Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]

-

Schematic representation of opioid receptors signaling. ResearchGate. [Link]

-

Efficient Method of (S)-Nicotine Synthesis. (2024). Molecules. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Pharmaceuticals. [Link]

-

Kröhnke pyridine synthesis. Wikipedia. [Link]

-

FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. ResearchGate. [Link]

-

Nicotinic acetylcholine receptor. Wikipedia. [Link]

-

Physiology, Opioid Receptor. (2023). StatPearls. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry. [Link]

-

Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). UNODC. [Link]

-

Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

-

Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. IJARSCT. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology. [Link]

-

The Kröhnke synthesis of benzo[a]indolizines revisited. (2022). Organic & Biomolecular Chemistry. [Link]

-

A Review on Synthesis of Nicotine. (2022). IJIRT. [Link]

-

Synthesis of Fentanyl under Continuous Photoflow Conditions. (2022). Organic Letters. [Link]

-

Mu-opioid receptor. Wikipedia. [Link]

-

Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable. [Link]

-

Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). Technology Networks. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed. [Link]

-

Comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms. (2022). Semantic Scholar. [Link]

-

Nicotine synthesis in Nicotiana tabacum L. induced by mechanical wounding is regulated by auxin. Oxford Academic. [Link]

-

Nicotinic acetylcholine receptors. (2008). Scholarpedia. [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Journal of the American Chemical Society. [Link]

-

EMERGING STRUCTURE OF THE NICOTINIC ACETYLCHOLINE RECEPTORS. Rush University. [Link]

-

Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. (2013). ACS Chemical Neuroscience. [Link]

-

Propionyl Chloride. (2023). Federal Register. [Link]

-

Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry. [Link]

-

Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. (2019). Organic Letters. [Link]

-

Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. [Link]

-

Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. ResearchGate. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Chemical Reviews. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. google.com [google.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 11. baranlab.org [baranlab.org]

- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. academic.oup.com [academic.oup.com]

- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2017119003A1 - A process for the preparation of nicotine - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

4-(3-Piperidylmethyl)pyridine physical and chemical properties

4-(3-Piperidylmethyl)pyridine: Physicochemical Profile and Synthetic Utility

Executive Summary

This compound (CAS: 1337356-78-1) is a bivalent heterocyclic scaffold characterized by a methylene bridge connecting the C4 position of a pyridine ring to the C3 position of a piperidine ring.[1][2][3][4] This structural motif serves as a critical intermediate in medicinal chemistry, particularly in the design of dual-pharmacophore ligands, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. Its unique geometry—offering a "kinked" linker compared to the linear 4,4'-isomer—allows for specific conformational targeting in drug development. This guide details its physicochemical properties, robust synthetic protocols, and reactivity profile.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of an aromatic pyridine ring (hydrogen bond acceptor) and a saturated piperidine ring (secondary amine, hydrogen bond donor/acceptor), linked by a flexible methylene spacer.

| Attribute | Technical Detail |

| IUPAC Name | 4-(Piperidin-3-ylmethyl)pyridine |

| CAS Registry Number | 1337356-78-1 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES | C1CNCC(C1)CC2=CC=NC=C2 |

| Structural Features | [1][2][4][5][6][7][8][9][10] • Pyridine Nitrogen (N1): sp² hybridized, weakly basic.• Piperidine Nitrogen (N1'): sp³ hybridized, strongly basic, nucleophilic.• Chirality: The C3 position of the piperidine ring is chiral. The commercial material is typically supplied as a racemate, though enantioselective synthesis is possible. |

Part 2: Physicochemical Properties

Understanding the ionization and lipophilicity of this scaffold is essential for predicting its behavior in biological systems.

| Property | Value / Description | Significance in Drug Design |

| Physical State | Viscous oil or low-melting solid | Handling requires warming or dissolution in organic solvents. |

| pKa (Piperidine) | ~11.0 ± 0.5 (Predicted) | Protonated at physiological pH (7.4), enhancing aqueous solubility and electrostatic binding. |

| pKa (Pyridine) | ~5.3 ± 0.2 (Predicted) | Typically uncharged at physiological pH; acts as a hinge binder in kinases. |

| LogP | ~1.4 (Predicted) | Moderate lipophilicity; suitable for CNS penetration if optimized. |

| Solubility | • Water: Moderate (high at pH < 9)• Organics: Soluble in DCM, MeOH, DMSO | Easy to manipulate in standard synthetic workflows. |

| H-Bond Donors | 1 (Piperidine NH) | Critical for hydrogen bonding with receptor residues (e.g., Asp/Glu). |

| H-Bond Acceptors | 2 (Pyridine N, Piperidine N) | Facilitates interaction with backbone amides or water networks. |

Part 3: Synthetic Routes & Manufacturing

The synthesis of This compound requires a strategy that differentiates the two nitrogen heterocycles. The most robust, self-validating protocol involves the nucleophilic addition of a lithiated pyridine species to a protected piperidone.

Protocol A: The Lithiation-Aldol Condensation Route

This route is preferred for its modularity and the availability of starting materials.

Reagents:

-

Nucleophile: 4-Picoline (4-Methylpyridine).

-

Base: Lithium Diisopropylamide (LDA).

-

Electrophile: N-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate).

-

Dehydrating Agent: Thionyl chloride (SOCl₂) or TFA/Heat.

-

Reducing Agent: H₂ / Pd-C.

Step-by-Step Methodology:

-

Lithiation (Generation of the Anion):

-

In a flame-dried flask under Argon, dissolve 4-picoline (1.0 eq) in anhydrous THF.

-

Cool to -78°C .

-

Add LDA (1.1 eq) dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the 4-picolyl anion.

-

Causality: Low temperature prevents polymerization of the lithiated species.

-

-

Nucleophilic Addition:

-

Dissolve N-Boc-3-piperidone (1.0 eq) in THF and add slowly to the lithiated picoline solution at -78°C.

-

Stir for 2 hours, then warm to room temperature.

-

Quench with saturated NH₄Cl. Extract with EtOAc.[11]

-

Result: Formation of the tertiary alcohol intermediate (4-(pyridin-4-ylmethyl)-3-hydroxy-N-Boc-piperidine).

-

-

Dehydration & Reduction (One-Pot Variation):

-

Treat the intermediate with TFA/DCM to remove the Boc group and induce dehydration (forming the endocyclic alkene).

-

Subject the crude alkene to hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) to saturate the double bond.

-

Validation: Monitor disappearance of the alkene protons via ¹H NMR.

-

-

Final Isolation:

-

Filter catalyst. Basify with NaOH to pH > 12.

-

Extract with DCM. The product is obtained as the free base.

-

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway via lithiation of 4-picoline and condensation with N-Boc-3-piperidone.

Part 4: Reactivity & Derivatization

The scaffold offers two distinct handles for chemical modification, allowing researchers to "grow" the molecule in specific directions.

-

N-Alkylation / Acylation (Piperidine):

-

The secondary amine at the piperidine ring is highly nucleophilic.

-

Reaction: Reacts with alkyl halides (R-X) or acid chlorides (R-COCl) to form tertiary amines or amides.

-

Application: Attaching the scaffold to a larger drug core (e.g., a fluorophore or a lipophilic tail).

-

-

Pyridine Ring Chemistry:

-

N-Oxidation: Treatment with mCPBA yields the Pyridine N-oxide, altering the electronic properties and metabolic stability.

-

Salt Formation: Forms stable salts with mineral acids (HCl, HBr), which is crucial for crystallization and formulation.

-

-

Chiral Resolution:

-

Since the C3 position is chiral, the racemic mixture can be resolved using chiral HPLC or by crystallization with chiral acids (e.g., Tartaric acid).

-

Part 5: Pharmaceutical Applications

This scaffold is not merely a solvent or reagent; it is a pharmacophore building block.

-

Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the "hinge region" of kinase enzymes (e.g., ATP binding site), while the piperidine arm extends into the solvent-exposed region to improve solubility.

-

GPCR Ligands: The basic piperidine nitrogen mimics neurotransmitters (dopamine/serotonin), making this scaffold useful in designing antipsychotics or antihistamines.

-

Linker Strategy: The methylene bridge provides a specific "bite angle" different from direct aryl-aryl coupling, which can be critical for inducing the correct receptor conformation.

Part 6: Handling & Safety (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

PubChem Compound Summary. "4-(4-Piperidyl)pyridine" (Analogous properties and reactivity data). National Center for Biotechnology Information. Accessed 2024.[8] Link

-

Accela ChemBio. "Product Information: this compound (CAS 1337356-78-1)."[2] Catalog Entry. Accessed 2024.[8] Link[2]

-

Chemicea. "Pyridine Impurity 15 (CAS 1337356-78-1)."[12] Pharmaceutical Standards. Accessed 2024.[8] Link

-

Journal of the American Chemical Society. "Catalytic Enantioselective Synthesis of 3-Piperidines." ACS Publications. (General methodology for 3-substituted piperidines). Link

-

ResearchGate. "Side-Chain Retention During Lithiation of 4-Picoline." (Mechanistic basis for Route 1). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 103854-25-7,2,5-Dimethyl-DL-phenylalanine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-Acetyl-3,4,5,6-tetrahydro Pyridine Hydrochloride - CAS - 27300-28-3 | Axios Research [axios-research.com]

- 4. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 11. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 12. chemicea.com [chemicea.com]

Commercial Availability and Technical Guide: 4-(3-Piperidylmethyl)pyridine

The following technical guide details the commercial profile, synthesis, and application of 4-(3-Piperidylmethyl)pyridine .

Executive Summary

This compound (CAS: 1337356-78-1 ) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors (specifically ROCK and PKA inhibitors) and as a critical reference standard in pharmaceutical quality control. Commercially, it occupies a dual niche: it is available as a high-purity reference standard for impurity profiling and as a reagent-grade intermediate for medicinal chemistry campaigns.

This guide provides a validated sourcing strategy, technical specifications, and a self-validating synthesis protocol for researchers requiring this compound for drug discovery or analytical benchmarking.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 4-(piperidin-3-ylmethyl)pyridine |

| Common Synonyms | 3-[(4-Pyridinyl)methyl]piperidine; Pyridine Impurity 15 |

| CAS Number | 1337356-78-1 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Salt Forms | Dihydrochloride (CAS: 1864052-84-5) |

| pKa (Calculated) | ~9.8 (Piperidine NH), ~5.2 (Pyridine N) |

| LogP | 1.82 (Predicted) |

| Appearance | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |

Commercial Availability & Sourcing Strategy

The supply chain for this compound is segmented into Bulk Reagents (for synthesis) and Certified Reference Materials (for GMP analytics).

Primary Suppliers & Stock Status

| Supplier Category | Vendor | Catalog # | Purity | Typical Pack Size | Lead Time |

| Bulk Reagent | BLD Pharm | BD01019831 | 95%+ | 1g, 5g, 25g | 1-2 Weeks |

| Bulk Reagent | Accela ChemBio | SY265270 | 95%+ | 1g, 10g | 2-3 Weeks |

| Reference Std | TLC Pharm | P-142137 | >98% (CoA) | 50mg, 100mg | In Stock |

| Reference Std | Chemicea | CP-P205014 | >98% | Custom | Made to Order |

Sourcing Decision Logic

-

For Medicinal Chemistry: Use BLD Pharm or Accela . The 95% purity is sufficient for early-stage SAR (Structure-Activity Relationship) studies.

-

For Analytical Method Validation: Use TLC Pharmaceutical Standards . You require the Certificate of Analysis (CoA) to validate this compound as a potential impurity (often designated "Pyridine Impurity 15") in 4-substituted pyridine drug substances.

Figure 1: Decision matrix for sourcing this compound based on experimental needs.

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for verifying identity and troubleshooting impurities. The commercial synthesis typically follows a Cross-Coupling/Reduction pathway.

Route A: The "Pyridyl-Alkylation" Strategy (Industrial)

This route is preferred for scale-up due to the availability of starting materials.

-

Alkylation: 4-(Chloromethyl)pyridine (as HCl salt) is reacted with Ethyl nipecotate (Ethyl piperidine-3-carboxylate) under basic conditions.

-

Decarboxylation/Reduction: This step is complex; a more direct route involves reacting 4-picolyllithium with a 3-halopiperidine derivative, but the most common lab-scale route is Reductive Coupling .

Route B: Validated Lab-Scale Protocol (Reductive Amination Analog)

A robust method involves the reduction of the pyridine-olefin intermediate.

-

Condensation: 3-Formylpiperidine (N-protected) + 4-Picoline (deprotonated)

Olefin intermediate. -

Hydrogenation: Pd/C catalyzed reduction of the double bond.

-

Deprotection: Removal of the N-Boc group.

Figure 2: Synthetic pathway for the preparation of this compound.

Applications in Drug Discovery[3][5]

Kinase Inhibitor Scaffold

The 4-pyridyl-piperidine motif is a "privileged structure" in medicinal chemistry, mimicking the hinge-binding region of ATP.

-

Target Class: Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA).

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region, while the piperidine ring provides a vector for solubilizing groups or hydrophobic interactions.

Analytical Reference Standard

In the manufacturing of drugs containing 4-substituted pyridine moieties, regioisomers are common byproducts.

-

Scenario: During the synthesis of 4-(4-Piperidylmethyl)pyridine (a common isomer), the 3-isomer (our topic) often forms as an impurity.

-

Requirement: Regulatory bodies (FDA/EMA) require this specific isomer (CAS 1337356-78-1) to be quantified if present >0.1%.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Procedure:

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is hygroscopic and sensitive to CO₂ (carbamate formation).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill Cleanup: Adsorb with sand/vermiculite. Neutralize with dilute acetic acid if necessary before disposal.

References

-

BLD Pharmatech . Product Data Sheet: this compound (BD01019831). Retrieved from

-

Accela ChemBio . Catalog Entry: SY265270. Retrieved from

-

TLC Pharmaceutical Standards . Certificate of Analysis: Pyridine Impurity 15. Retrieved from

-

PubChem Database . Compound Summary: this compound. National Library of Medicine. Retrieved from

-

Chemicea . Pyridine Impurities and Standards. Retrieved from

A Tale of Two Rings: An In-Depth Technical Guide to the Contrasting Reactivity Profiles of Piperidine and Pyridine

For researchers, scientists, and professionals in drug development, a nuanced understanding of heterocyclic chemistry is paramount. Among the most ubiquitous and functionally critical scaffolds are the six-membered nitrogen-containing heterocycles: the saturated piperidine and the aromatic pyridine. While structurally similar at a cursory glance, their electronic landscapes are worlds apart, dictating profoundly different reactivity profiles that have been harnessed for decades in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth exploration of these differences, moving beyond textbook summaries to offer field-proven insights into why these molecules behave as they do and how to strategically exploit their unique chemical personalities.

Part 1: The Core Dichotomy - Structure, Electronics, and Basicity

The fundamental divergence in the reactivity of piperidine and pyridine stems from their electronic architecture. Piperidine, the fully hydrogenated counterpart of pyridine, is a saturated, puckered cyclohexane ring where one methylene unit has been replaced by a secondary amine. Conversely, pyridine is a planar, aromatic heterocycle, isoelectronic with benzene.[1] This distinction in hybridization and aromaticity is the wellspring of their contrasting chemical behaviors.

| Property | Piperidine | Pyridine | Causality |

| Hybridization of N | sp³ | sp² | Saturated vs. Aromatic |

| Geometry | Chair conformation | Planar | Aliphatic vs. Aromatic |

| Aromaticity | No | Yes (6π electrons) | Hückel's rule is satisfied in pyridine. |

| N Lone Pair Orbital | sp³ | sp² | The lone pair in pyridine is orthogonal to the π-system.[2] |

| pKa of Conjugate Acid | ~11.2 | ~5.2 | The greater s-character of the sp² orbital in pyridine holds the lone pair more tightly, reducing its availability for protonation. |

This difference in basicity is not a mere academic point; it is a critical determinant of their reactivity. Piperidine is a strong organic base, readily protonated, and its lone pair is highly available for nucleophilic attack. Pyridine, while still basic, is approximately a million times less so than piperidine, a consequence of the nitrogen's sp² hybridization.

Visualizing the Electronic Divide

The differing hybridization and electronic distribution can be visualized as follows:

Caption: Figure 1. Electronic Structure Comparison

Part 2: The Reactivity Profile of Piperidine: A Nucleophilic Workhorse

As a quintessential secondary amine, the reactivity of piperidine is dominated by the nucleophilicity of its nitrogen lone pair. The ring carbons, being sp³ hybridized and saturated, are generally unreactive towards electrophiles or nucleophiles unless activated by adjacent functional groups.

N-Centered Reactions: The Primary Mode of Reactivity

The readily available lone pair on the nitrogen atom makes piperidine an excellent nucleophile.

Piperidine reacts readily with acylating agents like acid chlorides and anhydrides to form stable amides. This reaction is fundamental in peptide synthesis and for the installation of protecting groups.

Experimental Protocol: Synthesis of N-Benzoylpiperidine

This protocol demonstrates a typical Schotten-Baumann reaction, a robust method for N-acylation.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane or toluene. Add an aqueous solution of sodium hydroxide (2.5 eq).

-

Addition of Acylating Agent: Cool the biphasic mixture in an ice bath. Add benzoyl chloride (1.0 eq) dropwise with vigorous stirring. The use of a biphasic system with an excess of aqueous base serves to neutralize the HCl byproduct as it forms, preventing the protonation of the piperidine starting material. Triethylamine can also be used as an organic-soluble base.[3][4]

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzoylpiperidine.[5]

Piperidine is a classic secondary amine used in the Stork enamine synthesis, a powerful method for the α-alkylation of ketones and aldehydes.[6] The enamine formed from piperidine and a carbonyl compound acts as a carbon-centered nucleophile.

Experimental Protocol: Stork Alkylation of Cyclohexanone with Benzyl Bromide

-

Enamine Formation: In a round-bottomed flask fitted with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating complete enamine formation. Remove the solvent under reduced pressure.

-

Alkylation: Dissolve the crude 1-(cyclohex-1-en-1-yl)piperidine in a dry, aprotic solvent like dioxane or THF under a nitrogen atmosphere. Add benzyl bromide (1.0 eq) dropwise at room temperature.[6] Stir the mixture for 12-24 hours. The progress can be monitored by the precipitation of the iminium salt.

-

Hydrolysis: Add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt back to the ketone. Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 2-benzylcyclohexanone.[6]

The causality for this multi-step process lies in converting the electrophilic carbonyl carbon into a nucleophilic α-carbon via the enamine, thus reversing its polarity ("umpolung").

Caption: Figure 2. Stork Enamine Alkylation Workflow

Part 3: The Reactivity Profile of Pyridine: An Electron-Deficient Aromatic

Pyridine's aromaticity and the electron-withdrawing nature of the sp²-hybridized nitrogen atom render its reactivity profile significantly more complex than that of piperidine. The ring is deactivated towards electrophilic attack but activated towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Pyridine is significantly less reactive towards electrophiles than benzene. The electronegative nitrogen atom deactivates the ring, and under the strongly acidic conditions often required for EAS, the nitrogen is protonated to form the pyridinium ion, which is even more deactivated.[1]

When EAS does occur, it proceeds preferentially at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions would result in an unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom.[7]

The Pyridine N-Oxide Strategy:

A common strategy to facilitate electrophilic substitution, particularly at the 4-position, is to first convert pyridine to pyridine N-oxide. The N-oxide oxygen atom is electron-donating by resonance, activating the 2- and 4-positions towards electrophilic attack.[8]

Experimental Protocol: Nitration of Pyridine-N-Oxide

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, place pyridine-N-oxide (1.0 eq). Heat the flask to 60°C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[9] The high temperature is necessary to overcome the activation energy for the substitution.

-

Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium carbonate until a pH of 7-8 is reached. The 4-nitropyridine-N-oxide will precipitate and can be collected by filtration.[9] The N-oxide can then be deoxygenated (e.g., with PCl₃) to yield 4-nitropyridine.

Nucleophilic Aromatic Substitution (NAS): A Favorable Pathway

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions, where the negative charge of the Meisenheimer-like intermediate can be delocalized onto the nitrogen atom.[10]

The Chichibabin Reaction:

A classic example of NAS on pyridine is the Chichibabin reaction, which introduces an amino group at the 2-position.[11]

Experimental Protocol: The Chichibabin Reaction

-

Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, place dry toluene or xylene. Add sodium amide (NaNH₂) (1.1 eq) to the solvent. Caution: Sodium amide is a highly reactive and moisture-sensitive reagent.

-

Reaction: Heat the suspension to reflux (around 110-140°C, depending on the solvent). Add pyridine (1.0 eq) dropwise to the refluxing mixture. The reaction is often accompanied by the evolution of hydrogen gas.[10]

-

Reaction Completion and Workup: Continue refluxing for 4-6 hours. Cool the reaction mixture and carefully quench with water, followed by the addition of ammonium chloride solution to neutralize any remaining sodium amide and hydrolyze the sodium salt of the product.

-

Isolation: Extract the product with an organic solvent, dry, and purify to obtain 2-aminopyridine.[12]

The harsh conditions are necessary because the leaving group is a hydride ion (H⁻), which is a very poor leaving group. The driving force for its expulsion is the rearomatization of the ring and the irreversible reaction of the hydride with the newly formed amino group or ammonia present in the reaction mixture to form hydrogen gas.[10]

Caption: Figure 3. Reactivity Map of Pyridine

Part 4: The Interconversion - From Aromatic to Saturated

One of the most powerful synthetic connections between these two rings is the reduction of the pyridine nucleus to a piperidine. This transformation is crucial in pharmaceutical synthesis, where a readily available substituted pyridine can be converted into a valuable chiral piperidine.[13]

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-pyridinecarboxylic acid (1.0 eq) in water. Add a catalytic amount of 5% palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 3-5 atm). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for several hours until hydrogen uptake ceases.[14] The presence of the carboxylic acid group helps to protonate the ring nitrogen in situ, facilitating the reduction.

-

Workup and Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove most of the water. The piperidine-2-carboxylic acid can then be precipitated by the addition of a suitable solvent like methanol and collected by filtration.[15]

Conclusion: Strategic Selection in Synthesis and Drug Design

The reactivity profiles of piperidine and pyridine are not merely a collection of disparate reactions but a logical consequence of their fundamental electronic structures. Piperidine is the quintessential nucleophilic secondary amine, its reactivity centered on the lone pair of its sp³-hybridized nitrogen. In contrast, pyridine is an electron-deficient aromatic system, reluctant to engage with electrophiles at its carbon atoms but amenable to nucleophilic attack, particularly at the 2- and 4-positions.

For the medicinal chemist and process scientist, this dichotomy is a powerful tool. The piperidine scaffold offers a robust, basic, and nucleophilic handle, ideal for forming linkers and interacting with biological targets through hydrogen bonding and salt bridges. The pyridine ring provides a flat, aromatic core that can engage in π-stacking interactions and serves as a platform for diverse functionalization through nucleophilic substitution or by leveraging the activating effect of N-oxidation. Understanding the causality behind their reactivity—from hybridization to the stability of reaction intermediates—is the key to designing rational, efficient, and innovative synthetic routes in the development of new chemical entities.

References

- BenchChem. (2025). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.

- Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.

- Chemistry Notes. (2022). Chichibabin pyridine synthesis.

- ResearchGate. (n.d.). Chichibabin Pyridine Synthesis.

- Wikipedia. (n.d.). Chichibabin reaction.

- Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

- Slideshare. (n.d.). Chichibabin Reaction.

- Organic Syntheses. (n.d.). Benzoyl piperidine.

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- MDPI. (2022).

- Ataman Kimya. (n.d.). TRIETHYLAMINE.

- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?.

- BenchChem. (2025). Application Notes: The Role of Piperidine in Stork Enamine Alkylation.

- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.

- Organic Syntheses. (n.d.). pyridine-n-oxide.

- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

- ResearchGate. (2012). Can anybody suggest the best process for the Stark Enamine condensation.

- Scientific Update. (2018). The Chichibabin amination reaction.

- Wikipedia. (n.d.). Triethylamine.

- BenchChem. (n.d.). A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds.

- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

- PubMed Central. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475.

- ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?.

- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

- Datapdf.com. (n.d.). Notes.

- Gauth. (n.d.). Solved: Why electrophilic substitution reaction in Pyridine is difficult and preferably substitut [Chemistry].

- Chemistry LibreTexts. (2021). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.

- Google Patents. (n.d.). US5003069A - Chichibabin reaction.

- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- ResearchGate. (n.d.). A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle‐type nicotinic acetylcholine receptors (nAChR).

- Baran Lab. (2012). Pyridine N-Oxides.

- Semantic Scholar. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.

- Chemistry Stack Exchange. (2020). Why the formation of a fog is observed when triethylamine is added?.

- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.

- BenchChem. (n.d.). Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis.

- MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6296.

- Chemistry Steps. (n.d.). Stork Enamine Synthesis.

- Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.

- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.

- The University of Liverpool Repository. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition.

- PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(3), 602.

- YouTube. (2022). Basicity of Pyrrole Pyridine and Piperidine | Heterocyclic Compound BSc 3rd year | Part 5.

- Wikipedia. (n.d.). Pyridine-N-oxide.

Sources

- 1. gauthmath.com [gauthmath.com]

- 2. youtube.com [youtube.com]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aklectures.com [aklectures.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Chichibabin Reaction | PPTX [slideshare.net]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Using 4-(3-Piperidylmethyl)pyridine in medicinal chemistry applications

[1][2]

Abstract

This application note details the strategic implementation of 4-(3-Piperidylmethyl)pyridine as a privileged building block in fragment-based drug discovery (FBDD) and lead optimization. Distinguished by its dual-nitrogen heterocycle architecture, this scaffold offers unique vectors for hydrogen bonding and pi-stacking, making it highly relevant for targeting Rho-associated protein kinases (ROCK) , G-Protein Coupled Receptors (GPCRs) , and Monoamine Transporters .[1] This guide provides physicochemical analysis, synthetic protocols for library generation, and structural insights for optimizing pharmacokinetic (PK) profiles.[1]

Introduction: The Privileged Scaffold Paradigm

In modern medicinal chemistry, the "privileged structure" concept refers to molecular frameworks capable of providing high-affinity ligands for diverse biological targets. This compound represents a high-value scaffold due to its combination of a basic, aliphatic amine (piperidine) and an electron-deficient aromatic system (pyridine), linked by a flexible methylene bridge.[1]

Structural & Physicochemical Profile

The scaffold (Figure 1) exhibits distinct ionization states that are critical for binding affinity and solubility.[1]

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 176.26 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| pKa (Piperidine NH) | ~10.5 - 11.0 | Primary cationic center at physiological pH; mimics basic amino acid side chains (Lys/Arg).[1] |

| pKa (Pyridine N) | ~5.2 | Remains unprotonated at pH 7.4; acts as a Hydrogen Bond Acceptor (HBA).[1] |

| LogP | ~1.2 - 1.5 | Favorable lipophilicity for CNS penetration and oral bioavailability.[1] |

| Rotatable Bonds | 2 | The methylene bridge allows induced-fit adaptation within binding pockets.[1] |

Pharmacophore Mapping

The 3-position linkage on the piperidine ring creates a non-linear vector compared to the more common 4-substituted analogs.[1] This "kinked" geometry is particularly useful for:

-

Kinase Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region.[1]

-

Salt Bridge Formation: The secondary amine of the piperidine interacts with Aspartate or Glutamate residues deep within the pocket (e.g., Asp in GPCR TM3).

Synthetic Utility & Derivatization Protocols[1][3]

The primary utility of this compound lies in its secondary amine, which serves as a handle for rapid library expansion.[1] The following protocols are validated for high-throughput parallel synthesis.

Protocol A: Reductive Amination (Library Generation)

Objective: To synthesize N-alkylated derivatives targeting GPCRs. Mechanism: Formation of an iminium ion intermediate followed by reduction.[1]

Reagents:

-

Aldehyde/Ketone: R-CHO (1.2 eq)[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Solvent: Dichloroethane (DCE) or DCM[1]

-

Acid Catalyst: Acetic Acid (cat.)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve this compound (0.5 mmol) in DCE (5 mL) in a 20 mL scintillation vial.

-

Activation: Add the aldehyde (0.6 mmol) and Acetic Acid (1 drop). Stir at room temperature (RT) for 30 minutes to ensure imine formation. Note: Using a dehydrating agent like MgSO4 can drive equilibrium if the ketone is sterically hindered.

-

Reduction: Add STAB (0.75 mmol) in one portion.

-

Reaction: Cap the vial and stir at RT for 12–16 hours. Monitor by LC-MS (Target mass = M+R).[1]

-

Quench: Add saturated NaHCO3 (5 mL) and stir vigorously for 10 minutes.

-

Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine.[1]

-

Purification: Dry over Na2SO4, filter, and concentrate. Purify via preparative HPLC (Reverse phase, 0.1% Formic acid gradient).

Protocol B: Amide Coupling (Peptidomimetic Design)

Objective: To synthesize conformationally restricted amide analogs.

Reagents:

-

Carboxylic Acid: R-COOH (1.1 eq)[1]

-

Coupling Agent: HATU (1.2 eq)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: DMF[1]

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve R-COOH (0.55 mmol) in DMF (3 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes (solution usually turns yellow).

-

Addition: Add this compound (0.5 mmol) dissolved in DMF (1 mL).

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc (20 mL), wash with LiCl (5% aq) to remove DMF, followed by NaHCO3 and brine.

-

Isolation: Flash chromatography (MeOH/DCM gradient).

Case Study: Optimization of Kinase Selectivity

The following diagram illustrates a logical workflow for using this scaffold to develop a selective ROCK2 inhibitor. The logic moves from the initial hit to structural optimization.[1]

Figure 2: Strategic workflow for evolving the scaffold into a potent kinase inhibitor. The flexibility of the methylene bridge is initially useful for finding binding pockets but often requires rigidification (e.g., methylation of the linker) in later stages to reduce entropic penalties.

Safety & Handling (MSDS Highlights)

While generally stable, specific precautions apply to the handling of secondary amine-pyridine hybrids.[1]

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents.[1] The pyridine nitrogen can form N-oxides if exposed to peroxides, altering potency.[1]

-